![molecular formula C18H12FN5O B2720542 2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894063-31-1](/img/structure/B2720542.png)
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. Mechanistic studies reveal interactions with specific cellular targets, making it a candidate for further drug development .
Antitubercular Agents
The compound’s potential as an antitubercular agent has been explored. Tuberculosis remains a global health challenge, and novel drugs are urgently needed.
Future Directions
The future directions for research on “2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” could involve further exploration of its potential biological activities, given the diverse pharmacological activities observed for related compounds . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s mechanism of action.
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide: interacts with its targets by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are essential for tumor growth .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways . By inhibiting these kinases, 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide disrupts the signaling pathways that promote cell growth and the formation of new blood vessels .
Pharmacokinetics
The ADME properties of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide ’s action include the inhibition of cell growth and angiogenesis . This results in the suppression of tumor growth .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-15-7-2-1-6-14(15)18(25)21-13-5-3-4-12(10-13)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQPRQKSXOZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide |
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